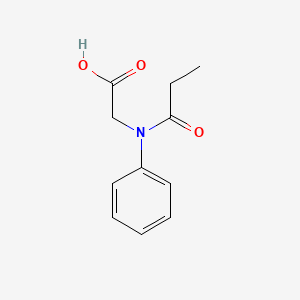

N-Phenyl-N-propionylglycine

Description

N-Phenyl-N-propionylglycine (CAS 56613-60-6), also known as N-(3-Phenylpropionyl)glycine, is a glycine derivative featuring a phenylpropionyl group attached to the amino nitrogen. Its molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 207.2 g/mol . This compound is a white solid with a melting point of 118°C and is stable for over four years when stored at -20°C .

Properties

IUPAC Name |

2-(N-propanoylanilino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-10(13)12(8-11(14)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACAMAAPZSEVIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(CC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imine Intermediate Formation and Catalytic Hydrogenation

The foundational approach for N-substituted glycine derivatives, as detailed in EP3153498A1, involves the condensation of substituted anilines with glyoxylic acid to form an imine intermediate, followed by catalytic hydrogenation. For this compound, this method can be adapted by substituting the aniline precursor with N-propionylaniline .

Reaction Mechanism :

-

Imine Formation :

Glyoxylic acid reacts with the primary amine of N-propionylaniline, forming a Schiff base. -

Reduction :

The imine undergoes hydrogenation in the presence of 5% palladium-carbon (Pd/C) under 10 atm H₂ at 50°C for 12 hours, yielding this compound.

Critical Parameters :

-

Catalyst Load : Pd/C with 5% palladium loading ensures efficient reduction without over-hydrogenation.

-

Solvent System : Methanol or tetrahydrofuran (THF) facilitates solubility while minimizing esterification side reactions.

-

Alkali Addition : Sodium carbonate neutralizes acidic byproducts, enhancing product stability.

Hypothetical Yield :

Based on analogous reactions in EP3153498A1, yields of 93–95% with >99% purity are achievable, assuming the propionyl group remains stable under reaction conditions.

Post-Synthesis Acylation of N-Phenylglycine

An alternative route involves synthesizing N-phenylglycine first, followed by nitrogen acylation with propionyl chloride. This two-step method circumvents potential hydrolysis of the propionyl group during imine reduction.

Step 1: N-Phenylglycine Synthesis

As per EP3153498A1, N-phenylglycine is prepared via:

Reaction conditions: 50°C, 10 atm H₂, 12 hours.

Step 2: Propionylation

The secondary amine of N-phenylglycine is acylated using propionyl chloride in dichloromethane (DCM) with triethylamine as a base:

Optimization Challenges :

-

Solvent Choice : Polar aprotic solvents (e.g., THF) improve acylation efficiency.

-

Temperature Control : Reactions at 0–5°C minimize side reactions like over-acylation.

Yield Estimate :

Acylation typically achieves 85–90% yield in analogous systems, contingent on amine reactivity and steric hindrance.

Industrial-Scale Adaptations and Process Intensification

Continuous-Flow Microchannel Reactors

CN112574049A highlights the use of microchannel reactors for rapid, continuous synthesis of phenylglycine derivatives. Adapting this technology for this compound could involve:

-

Bucherer-Bergs Cyclization : Reacting benzaldehyde derivatives with hydrocyanic acid in microchannels to form hydantoin intermediates, followed by hydrolysis.

-

Residence Time : 15–40 minutes at 60–150°C, significantly shorter than batch processes.

Advantages :

Catalyst Recycling and Cost Efficiency

The recovery of Pd/C catalysts, as emphasized in EP3153498A1, is critical for economic viability. Filtration and reactivation protocols ensure >95% catalyst reuse across multiple batches.

Economic Impact :

Comparative Analysis of Methodologies

Challenges and Mitigation Strategies

Propionyl Group Stability

Hydrolysis Risk : The propionyl moiety may degrade under acidic or basic conditions during workup.

Solutions :

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-N-propionylglycine undergoes various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenylpropionic acid derivatives.

Reduction: The carbonyl group in the propionyl moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products:

Oxidation: Phenylpropionic acid derivatives.

Reduction: Alcohol derivatives of this compound.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-Phenyl-N-propionylglycine has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential role in metabolic pathways and as a probe in biochemical studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of N-Phenyl-N-propionylglycine involves its interaction with specific molecular targets and pathways. It is known to act as a substrate for enzymes involved in amino acid metabolism, such as glycine N-acyltransferase. This enzyme catalyzes the transfer of the acyl group from acyl-CoA to glycine, forming N-acylglycines . The compound may also interact with receptors and enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

N-Phenylacetylglycine (Phenaceturic Acid)

- CAS : 500-98-1

- Formula: C₁₀H₁₁NO₃

- Molecular Weight : 193.2 g/mol .

- Structure : Features a phenylacetyl group (C₆H₅CO-) instead of phenylpropionyl.

- Properties : Lower molecular weight and reduced hydrophobicity compared to N-Phenyl-N-propionylglycine.

- Applications: Metabolite in phenylalanine metabolism . Historically used in pharmaceutical formulations (now restricted due to toxicity concerns).

4-Hydroxyphenylpropionylglycine

Organoarsenic Derivatives (e.g., Phenyl-(4-arsonic acid)glycine)

N-Acetylglycylglycine

- CAS : 5687-48-9

- Formula : C₆H₁₀N₂O₄

- Molecular Weight : 174.16 g/mol .

- Structure : Dipeptide derivative with an acetylated glycine-glycine backbone.

- Applications :

Comparative Data Table

Structural and Functional Insights

- Hydrophobicity : The phenylpropionyl group in this compound increases lipophilicity compared to acetylated analogs, influencing its urinary excretion efficiency .

- Diagnostic Specificity: Unlike N-Phenylacetylglycine, which is a general metabolite, this compound is specific to MCAD deficiency due to its role in β-oxidation pathways .

- Organoarsenic derivatives require extreme caution .

Q & A

Basic: What are the established synthetic routes for N-Phenyl-N-propionylglycine, and how can purity be validated?

This compound (CAS 56613-60-6) is synthesized via acylation of glycine with 3-phenylpropionyl chloride under alkaline conditions. Key steps include pH-controlled reaction termination and solvent extraction. Purity validation requires:

- Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 210–260 nm) to monitor reaction intermediates .

- Spectroscopic characterization : FT-IR for amide bond confirmation (~1650 cm⁻¹) and ¹H/¹³C NMR to verify phenylpropionyl substitution patterns .

- Melting point consistency : Compare observed melting point (118°C) with literature values to assess crystallinity .

Basic: Which analytical techniques are optimal for quantifying this compound in biological matrices?

Stable-isotope dilution gas chromatography-mass spectrometry (GC-MS) is the gold standard for urinary quantification, as demonstrated in diagnosing medium-chain acyl-CoA dehydrogenase deficiency . Methodology includes:

- Derivatization : Trimethylsilylation to enhance volatility.

- Internal standards : Deuterated analogs (e.g., d₅-N-phenylpropionylglycine) for calibration .

- Validation parameters : Limit of detection (LoD < 0.1 µg/mL), recovery rates (>90%), and matrix effect mitigation via solid-phase extraction .

Advanced: How to resolve discrepancies in reported quantification data across studies?

Contradictions often arise from:

- Sample preparation variability : Inconsistent derivatization protocols (e.g., incomplete silylation) .

- Matrix interference : Co-eluting metabolites in urine (e.g., hexanoylglycine) requiring advanced chromatographic resolution .

- Instrument calibration drift : Regular recalibration with certified reference materials (CRMs) ensures reproducibility .

- Statistical rigor : Apply Bland-Altman analysis to compare inter-laboratory datasets and identify systemic biases .

Advanced: What experimental design considerations are critical for in vitro mechanistic studies?

- Dose-response validation : Use logarithmic concentration ranges (1 nM–100 µM) to identify non-linear effects .

- Negative controls : Include glycine and phenylpropionic acid to isolate the compound’s activity.

- Endpoint specificity : Couple assays (e.g., LC-MS for metabolite tracking and fluorogenic probes for enzymatic inhibition) to cross-validate results .

Advanced: How does this compound’s stability impact long-term storage for preclinical studies?

- Thermal stability : Degrades above 200°C; store at –20°C in amber vials to prevent photolytic cleavage .

- Hydrolytic sensitivity : Susceptible to esterase activity in biological buffers; use protease inhibitors in cell-based assays .

- Lyophilization : Preferred for long-term storage; reconstitute in anhydrous DMSO to avoid hydrolysis .

Advanced: What methodological challenges arise when comparing in vivo vs. in vitro pharmacokinetic data?

- Bioavailability factors : In vivo studies must account for renal clearance rates (e.g., urinary excretion half-life ~4–6 hours in humans) .

- Protein binding : Use equilibrium dialysis to measure unbound fractions in plasma, critical for correlating in vitro IC₅₀ values with therapeutic doses .

- Species variability : Rodent models may underestimate hepatic metabolism due to differences in acyl-CoA synthetase activity .

Advanced: How to optimize sample preparation for high-throughput screening of this compound derivatives?

- Automated liquid handling : Minimize variability in aliquot volumes (CV < 5%) .

- Multi-step purification : Combine size-exclusion chromatography with ion-pairing agents (e.g., tetrabutylammonium bromide) to resolve polar impurities .

- Quality control : Implement real-time MS monitoring during synthesis to flag batch inconsistencies .

Advanced: What validation criteria are essential for using this compound as a disease biomarker?

- Specificity : Confirm absence of cross-reactivity with structurally similar metabolites (e.g., phenylacetylglycine) via competitive ELISA .

- Clinical correlation : Perform receiver operating characteristic (ROC) analysis to establish diagnostic thresholds (e.g., AUC > 0.85 for medium-chain acyl-CoA dehydrogenase deficiency) .

- Reproducibility : Inter-laboratory validation using standardized protocols from NIH preclinical guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.